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Compound of Interest

Compound Name: CDK2-IN-39

Cat. No.: B10802968 Get Quote

Disclaimer: Publicly available, in-depth technical information on a compound specifically named

"CDK2-IN-39" is limited. Therefore, this guide focuses on INX-315, a novel, potent, and

selective CDK2 inhibitor with substantial preclinical data, as a representative molecule for

illustrating the principles and applications of CDK2 inhibition in cancer research.

Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at

the G1/S transition.[1][2] Its activity is often dysregulated in various cancers, making it a

compelling target for therapeutic intervention.[3] Overexpression of its binding partner, Cyclin

E1 (CCNE1), is a frequent oncogenic driver and a mechanism of resistance to CDK4/6

inhibitors, further highlighting the therapeutic potential of selective CDK2 inhibition.[4][5] This

technical guide provides an in-depth overview of a selective CDK2 inhibitor, using INX-315 as a

primary example, for researchers, scientists, and drug development professionals.

Mechanism of Action
INX-315 is an orally bioavailable small molecule that selectively targets and inhibits the kinase

activity of CDK2.[6][7] By binding to CDK2, INX-315 prevents the phosphorylation of key

substrates, most notably the Retinoblastoma protein (Rb).[6][8] Hypophosphorylation of Rb

maintains its association with the E2F transcription factor, preventing the expression of genes

required for DNA replication and S-phase entry.[9][10] This ultimately leads to a G1 phase cell

cycle arrest and an induction of a senescence-like state in susceptible cancer cells.[11][12]
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Quantitative Data
The following tables summarize the key quantitative data for INX-315 from preclinical studies.

Table 1: Biochemical and Intracellular Potency of INX-
315

Target
Biochemical
IC50 (nM)

Intracellular
NanoBRET
IC50 (nM)

Fold
Selectivity vs.
CDK2/E
(Biochemical)

Fold
Selectivity vs.
CDK2/E
(Intracellular)

CDK2/Cyclin E 0.6 2.3 1 1

CDK2/Cyclin A 2.4 71.3 4 31

CDK1/Cyclin B 30 374 50 163

CDK4/Cyclin D1 133 Not Determined 222 Not Determined

CDK6/Cyclin D3 338 Not Determined 563 Not Determined

CDK9/Cyclin T 73 2950 122 1283

Data sourced from Incyclix Bio presentations and publications.[13][14]

Table 2: Anti-proliferative Activity of INX-315 in Cancer
Cell Lines
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Cell Line Cancer Type CCNE1 Status
INX-315 IC50
(nM)

Palbociclib
IC50 (nM)

OVCAR3 Ovarian Cancer Amplified 18.5 >10,000

MKN1 Gastric Cancer Amplified 25 >10,000

Hs68
Normal

Fibroblast
Not Amplified 1430 26

MCF7
Breast Cancer

(WT)
Not Amplified >1000 100

MCF7-PalboR

Breast Cancer

(Palbociclib

Resistant)

Not Amplified
113 (in presence

of Palbociclib)
>10,000

Data compiled from various preclinical studies.[4][13]

Table 3: In Vivo Efficacy of INX-315 in Xenograft Models

Model Cancer Type Treatment
Tumor Growth
Inhibition (TGI) /
Outcome

OVCAR3 (CDX) Ovarian Cancer
100 mg/kg BID or 200

mg/kg QD

Tumor stasis or 89%

TGI

OV5398 (PDX) Ovarian Cancer
100 mg/kg BID or 200

mg/kg QD
Tumor regression

GA0103 (PDX) Gastric Cancer 100 mg/kg BID Tumor stasis

GA0114 (PDX) Gastric Cancer 100 mg/kg BID 95% TGI

CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; BID: twice daily; QD: once

daily.[4][13]

Experimental Protocols
Cell Proliferation Assay (CTG Assay)
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Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to

adhere overnight.

Compound Treatment: Treat cells with a 10-point dose response curve of INX-315 or a

control compound (e.g., palbociclib, DMSO).

Incubation: Incubate the plates for 6 days.

Viability Measurement: Measure cell viability using the CellTiter-Glo® Luminescent Cell

Viability Assay (Promega) according to the manufacturer's instructions.

Data Analysis: Calculate IC50 values by fitting the dose-response curves using appropriate

software (e.g., GraphPad Prism).[13]

Cell Cycle Analysis by Flow Cytometry
Treatment: Treat cells with INX-315 at various concentrations for 24 hours.

EdU Labeling: Pulse-label the cells with 10 µM EdU for 2 hours to detect cells in S-phase.

Fixation and Permeabilization: Harvest, fix, and permeabilize the cells.

EdU Detection: Detect EdU incorporation using a Click-iT™ EdU Alexa Fluor™ 488 Flow

Cytometry Assay Kit (Thermo Fisher Scientific).

DNA Staining: Stain the cellular DNA with a suitable dye (e.g., DAPI).

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.[8]

In Vivo Xenograft Studies
Animal Model: Use immunodeficient mice (e.g., BALB/c nude).

Tumor Implantation: Subcutaneously implant cancer cells (CDX) or patient-derived tumor

fragments (PDX).

Treatment Initiation: Once tumors reach a specified volume, randomize the mice into

treatment and control groups.
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Drug Administration: Administer INX-315 orally (p.o.) or intraperitoneally (i.p.) at the specified

dose and schedule.

Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly).

Endpoint: At the end of the study, euthanize the mice and collect tumors for further analysis

(e.g., Western blot for pharmacodynamic markers).[4][6]

Signaling Pathways and Experimental Workflows
CDK2 Signaling Pathway in G1/S Transition
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Start: Select Cancer Cell Lines
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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